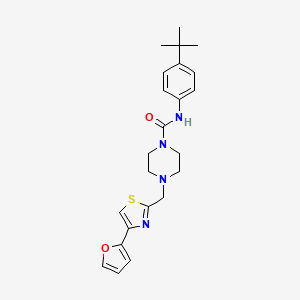

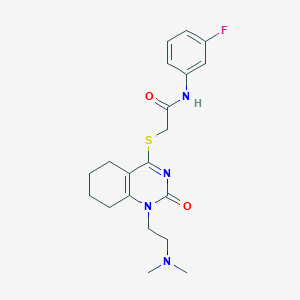

N-(4-(叔丁基)苯基)-4-((4-(呋喃-2-基)噻唑-2-基)甲基)哌嗪-1-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of piperazine derivatives often involves modified approaches to introduce various functional groups to the piperazine core. For instance, a sterically congested piperazine derivative was prepared using a modified Bruylants approach, which is indicative of the synthetic strategies that might be employed for the compound . Another synthesis involved a low-cost amination process using CuI, ethylene glycol, and potassium phosphate as catalyst, ligand, and base, respectively, to yield an important intermediate for biologically active compounds . These methods suggest that the synthesis of "N-(4-(tert-butyl)phenyl)-4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide" would likely involve similar strategies to introduce the furan and thiazole substituents to the piperazine core.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by the conformation of the piperazine ring and the spatial arrangement of the substituents. For example, the piperazine ring typically adopts a chair conformation, which is a common feature in these molecules . The dihedral angles between the rings in the molecules are also of interest, as they can influence the overall shape and potential interactions of the compound . These structural details are crucial for understanding the molecular geometry and potential binding interactions of "N-(4-(tert-butyl)phenyl)-4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide".

Chemical Reactions Analysis

The reactivity of piperazine derivatives can be influenced by the presence of various substituents. While the papers do not provide specific reactions for the compound , they do offer insights into the types of chemical reactions that these derivatives may undergo. For example, condensation reactions are mentioned as a method for synthesizing a piperazine derivative with an oxadiazole ring . This suggests that similar condensation reactions might be relevant for introducing the thiazole and furan rings in the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are determined by their molecular structure and substituents. Single crystal XRD data can provide information on the crystal system, space group, and unit cell parameters, which are important for understanding the solid-state properties of these compounds . Spectroscopic methods such as LCMS, NMR, IR, and CHN elemental analysis are used to characterize the compounds and confirm their structures . Additionally, intermolecular interactions such as hydrogen bonding and π-π stacking can influence the three-dimensional architecture of the crystals . These properties are relevant to the analysis of "N-(4-(tert-butyl)phenyl)-4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide", as they can affect its solubility, stability, and reactivity.

科学研究应用

抗抑郁和抗焦虑活性

一项关于1-{[3-(呋喃-2-基)-5-苯基-4,5-二氢-1,2-噁唑-4-基]甲基}-4-甲基哌嗪衍生物的研究,这些化合物在结构上与N-(4-(叔丁基)苯基)-4-((4-(呋喃-2-基)噻唑-2-基)甲基)哌嗪-1-甲酰胺相关,探讨了它们的抗抑郁和抗焦虑活性。这些化合物在白化小鼠的Porsolt行为绝望(强迫游泳)实验和十字迷宫方法中表现出显著效果,突显了它们在治疗这些症状方面的潜力 (J. Kumar et al., 2017)。

合成和用于各种应用的表征

已经合成了相关化合物,如叔丁基4-(5-(3-氟苯基)-1,2,4-噁二唑-3-基)哌嗪-1-甲酸酯。这些化合物已经通过LCMS、NMR、IR和单晶XRD数据等方法进行了表征。它们已经被评估用于各种活性,包括抗菌和驱虫活性,展示了这类化合物的多样科学应用 (C. Sanjeevarayappa et al., 2015)。

抗微生物活性

另一项相关研究专注于从呋喃-2-甲酰肼出发设计、合成和评估唑类衍生物。这些衍生物,包括与N-(4-(叔丁基)苯基)-4-((4-(呋喃-2-基)噻唑-2-基)甲基)哌嗪-1-甲酰胺类似的结构,显示出对测试微生物的抗微生物活性 (Serap Başoğlu等,2013)。

PET成像和神经炎症成像

已经进行了关于5-氰基-N-(4-(4-(2-[18F]氟乙基)哌嗪-1-基)-2-(哌啶-1-基)苯基)呋喃-2-甲酰胺等衍生物用于PET成像结缔组织刺激因子1受体(CSF1R)的研究。这些化合物在神经炎症成像方面显示出潜力,特别是在像阿尔茨海默病这样的神经退行性疾病中 (H. Lee et al., 2022)。

抗TMV和抗微生物活性

为了它们的抗病毒和抗微生物活性,已经合成了一系列新的衍生物,包括4-(5-(3-氰基-4-异丁氧基苯基)-4-甲基噻唑-2-羰基)-N-(取代苯基)哌嗪-1-甲酰胺。这些化合物,与N-(4-(叔丁基)苯基)-4-((4-(呋喃-2-基)噻唑-2-基)甲基)哌嗪-1-甲酰胺相关,对烟草花叶病毒(TMV)和各种微生物显示出有希望的结果 (R. C. Krishna Reddy et al., 2013)。

属性

IUPAC Name |

N-(4-tert-butylphenyl)-4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O2S/c1-23(2,3)17-6-8-18(9-7-17)24-22(28)27-12-10-26(11-13-27)15-21-25-19(16-30-21)20-5-4-14-29-20/h4-9,14,16H,10-13,15H2,1-3H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNKCJTABZRBYBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(tert-butyl)phenyl)-4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazine-1-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-(2,4-dimethylphenyl)-2-oxoethyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2511979.png)

![1-(2-(benzo[d]oxazol-2-ylthio)acetyl)-N-(thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2511980.png)

![2-[(4-fluorophenyl)methylsulfanyl]-3-(3-methoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2511983.png)

![N-(4-chlorobenzyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2511984.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-carboxamide](/img/structure/B2511988.png)

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-methylthiophene-2-carboxamide](/img/structure/B2511989.png)

![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2511996.png)